フルニキシンメグルミン

概要

説明

Flunixin meglumine is a potent, non-narcotic, non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine. It is primarily used to control inflammation and pain in animals, particularly in horses, cattle, and pigs. The compound is known for its analgesic, antipyretic, and anti-inflammatory properties, making it a valuable tool in managing various conditions such as colic in horses, bovine respiratory disease, and endotoxemia .

科学的研究の応用

Flunixin meglumine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the synthesis and reactions of NSAIDs.

Biology: Research on flunixin meglumine focuses on its effects on cellular processes, inflammation, and pain pathways.

Medicine: The compound is extensively studied for its therapeutic effects in veterinary medicine, particularly in managing pain and inflammation in animals.

Industry: Flunixin meglumine is used in the pharmaceutical industry for the development of veterinary drugs and formulations .

作用機序

Flunixin meglumine exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound reduces the formation of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. This inhibition leads to the analgesic, anti-inflammatory, and antipyretic effects observed with flunixin meglumine .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Flunixin meglumine interacts with the cyclooxygenase (COX) enzymes, acting as a potent inhibitor . By inhibiting COX, it disrupts the arachidonic acid cascade, reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain perception, and fever .

Cellular Effects

Flunixin meglumine has significant effects on various types of cells and cellular processes. It is known to control acute inflammation associated with respiratory disease in cattle . In horses, it alleviates inflammation and pain associated with musculoskeletal disorders . In pigs, it is used as an adjunctive therapy in the treatment of swine respiratory diseases .

Molecular Mechanism

The molecular mechanism of action of flunixin meglumine involves its binding to the active site of the COX enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

Flunixin meglumine exhibits a short plasma half-life of approximately 1.6-2.5 hours in horses and 4 hours in cattle . Its effects can persist for up to 30 hours, likely due to accumulation at inflammatory sites .

Dosage Effects in Animal Models

The effects of flunixin meglumine can vary with different dosages in animal models. For instance, a single dose of 1 mg/kg appears safe for use in white rhinoceros . Exceeding the recommended dose or duration of treatment can increase the risk of toxicity .

Metabolic Pathways

Flunixin meglumine is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes . This inhibition disrupts the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .

Transport and Distribution

Flunixin meglumine is extensively distributed in the body following administration . It is >98% protein-bound at all physiologically relevant concentrations, suggesting that it may interact with various transporters or binding proteins .

準備方法

Synthetic Routes and Reaction Conditions

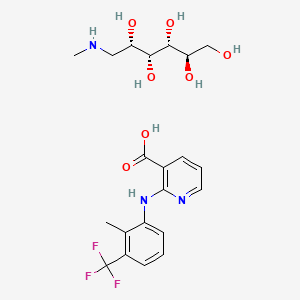

The synthesis of flunixin meglumine involves several steps. One common method starts with the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline in the presence of a base such as sodium hydroxide. This reaction forms flunixin, which is then reacted with N-methylglucamine to produce flunixin meglumine. The reaction conditions typically involve refluxing in a solvent like isopropanol .

Industrial Production Methods

Industrial production of flunixin meglumine often employs a solvent-free synthesis approach using boric acid as a catalyst. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature. The process involves the catalytic activation of 2-chloronicotinic acid with boric acid, followed by the reaction with 2-methyl-3-trifluoromethylaniline and subsequent formation of the meglumine salt under reflux conditions .

化学反応の分析

Types of Reactions

Flunixin meglumine undergoes various chemical reactions, including:

Oxidation: Flunixin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in flunixin meglumine.

Common Reagents and Conditions

Common reagents used in the reactions involving flunixin meglumine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like boric acid. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like isopropanol and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives of flunixin, while substitution reactions can yield a range of substituted flunixin compounds .

類似化合物との比較

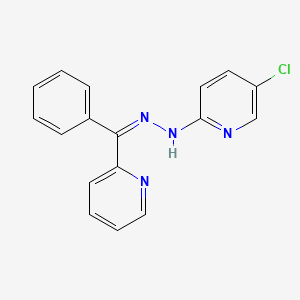

Similar Compounds

Flunixin meglumine is similar to other NSAIDs, such as:

Phenylbutazone: Another NSAID used in veterinary medicine for its anti-inflammatory and analgesic properties.

Ketoprofen: An NSAID used to manage pain and inflammation in animals.

Meloxicam: A selective COX-2 inhibitor used in veterinary medicine for its anti-inflammatory and analgesic effects

Uniqueness

Flunixin meglumine is unique due to its high potency and rapid onset of action. It is significantly more potent than other NSAIDs like phenylbutazone and ketoprofen, making it particularly effective in managing acute pain and inflammation in animals. Additionally, its ability to inhibit both COX-1 and COX-2 enzymes contributes to its broad-spectrum anti-inflammatory effects .

特性

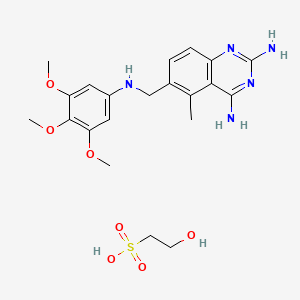

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCHNLNRBULBU-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42461-84-7 | |

| Record name | Flunixin meglumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin meglumine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

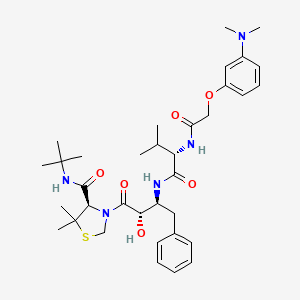

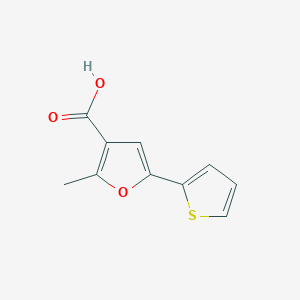

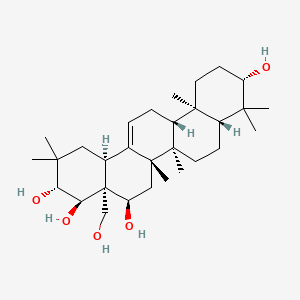

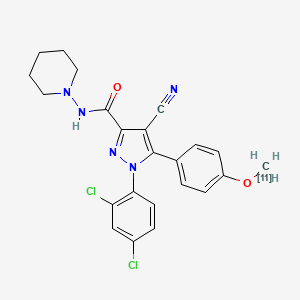

Feasible Synthetic Routes

Q & A

A: Flunixin meglumine is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes [, , , ].

A: COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, Flunixin meglumine reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects [, , , , ].

A: COX-1 is constitutively expressed and plays a role in maintaining gastrointestinal mucosal integrity. Therefore, preferential inhibition of COX-1 by Flunixin meglumine can increase the risk of gastrointestinal ulceration [, , , ].

A: Some studies suggest that Flunixin meglumine may exert anti-inflammatory effects through mechanisms independent of COX inhibition. This includes the inhibition of the proinflammatory transcription factor nuclear factor kappa B (NFκB) [, ].

A: Flunixin meglumine, when administered intravenously or added to bathing solutions, has been shown to decrease short circuit current (Isc) in the equine right ventral colon. This effect is thought to be mediated through the inhibition of prostaglandin-mediated chloride secretion [].

ANone: The molecular formula of Flunixin meglumine is C14H11ClF3NO4 • C7H17NO5, and its molecular weight is 480.9 g/mol.

A: The pharmacokinetics of Flunixin meglumine can vary significantly between species. For instance, donkeys have been shown to have a significantly lower area under the curve (AUC) and mean residence time compared to horses and mules []. In white rhinoceroses, a single oral dose of Flunixin meglumine resulted in a mean peak plasma concentration (Cmax) of 1,207 ng/ml occurring at 3 hours post-administration, with a geometric mean elimination half-life of 8.3 hours [].

A: Yes, the route of administration can impact the pharmacokinetics of Flunixin meglumine. For example, in foals, oral administration was associated with the development of oral ulcers, while intramuscular administration did not cause such ulcers [].

A: Flunixin meglumine, when administered intravenously, was found to be more effective than meloxicam or carprofen in minimizing PGE2 concentrations in the aqueous humor of dogs with experimentally induced uveitis [].

ANone: Researchers have used various animal models to evaluate the efficacy of Flunixin meglumine in different conditions. These include:

- Equine colic: Studies have investigated the impact of Flunixin meglumine on intestinal repair following ischemic injury in horses undergoing colic surgery [, , ].

- Endotoxemia: The efficacy of Flunixin meglumine in ameliorating the effects of endotoxemia has been studied in horses, dogs, and mice [, , , , , ].

- Bovine mastitis: The use of Flunixin meglumine as an adjunct treatment for endotoxin-induced mastitis has been evaluated in cows [].

- Respiratory disease in calves: Studies have investigated the efficacy of Flunixin meglumine as an adjunct to antibacterial treatment in calves with respiratory disease [, ].

A: Research shows that Flunixin meglumine can prevent pregnancy loss in mares exposed to endotoxins, but its administration needs to be initiated early in the course of endotoxemia, even before clinical signs are apparent [].

A: Yes, Flunixin meglumine has been evaluated in clinical trials, including a multicenter, blinded, randomized trial comparing its use with Firocoxib in horses with small intestinal strangulating obstruction [].

A: Flunixin meglumine, like other NSAIDs, can cause gastrointestinal ulceration, particularly with prolonged use or high doses [, , , , ]. In foals, oral administration of Flunixin meglumine was associated with the development of oral ulcers []. One study in dogs reported that Flunixin meglumine, when administered in combination with endotoxin, caused gastric ulcerations [].

A: A study investigating the effects of Flunixin meglumine in a rat rhabdomyolysis model found that while it seemed to reduce muscle injury, it exacerbated kidney damage, raising concerns about its use in such cases [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)